4-Acetamido-5-chloro-2-methoxybenzoic acid
Overview
Description
4-Acetamido-5-chloro-2-methoxybenzoic acid is a chemical compound with the molecular formula C10H10ClNO4 . It is a solid substance and is used in the synthesis of various complexes .
Synthesis Analysis
The synthesis of 4-Acetamido-5-chloro-2-methoxybenzoic acid involves several steps. One method involves using 4-acetylamino-5-chloro-2-methoxybenzoic acid methyl ester as the raw material . The ester is stirred with aqueous sodium hydroxide until a complete solution is achieved . After filtration, concentrated hydrochloric acid is added, causing the product to precipitate out as a white solid . The solid is then filtered off, washed, and dried .Molecular Structure Analysis
The molecular structure of 4-Acetamido-5-chloro-2-methoxybenzoic acid can be represented by the InChI code: 1S/C10H10ClNO4/c1-5(13)12-8-4-9(16-2)6(10(14)15)3-7(8)11/h3-4H,1-2H3,(H,12,13)(H,14,15) .Physical And Chemical Properties Analysis
4-Acetamido-5-chloro-2-methoxybenzoic acid is a solid substance . It has a molecular weight of 243.65 . The compound should be stored in a refrigerator .Scientific Research Applications
Solubility and Partition Coefficients
Research by Hart et al. (2015) focused on determining the solubilities of various benzoic acid derivatives, including 2-methoxybenzoic acid, in 2-methoxyethanol. This study is significant for understanding the solubility behavior and partition coefficients of similar compounds like 4-Acetamido-5-chloro-2-methoxybenzoic acid in different solvents, which is crucial for various applications in pharmaceuticals and chemical synthesis (Hart et al., 2015).
Synthesis of Pharmaceutical Compounds
The synthesis of amisulpride, an antipsychotic drug, from methyl 4-acetamido-2-methoxybenzoate, as detailed by Chen Yuhong and Chen-Yan Wei (2011), showcases the role of 4-Acetamido-5-chloro-2-methoxybenzoic acid and its derivatives in the pharmaceutical industry. This process involves multiple steps including sulfonation, hydrolysis, and chlorination, highlighting the compound's significance in complex drug synthesis pathways (Chen Yuhong & Chen-Yan Wei, 2011).
Synthesis of Polybenzimidazoles
Research by Begunov and Valyaeva (2015) on the synthesis of new AB-type monomers for polybenzimidazoles involves derivatives of benzoic acid, such as 4-acetamido-2-methoxybenzoic acid. This research underscores the utility of these compounds in creating advanced materials like polybenzimidazoles, which have a variety of industrial and technological applications (Begunov & Valyaeva, 2015).
Antibacterial Activity
A study by Kumar et al. (2013) synthesizing new 1,3,4-oxadiazole derivatives containing 5-chloro-2-methoxy benzohydrazide moiety, a derivative of 4-Acetamido-5-chloro-2-methoxybenzoic acid, demonstrates the potential antibacterial properties of these compounds. This research is indicative of the compound's applications in developing new antimicrobial agents (Kumar et al., 2013).
Safety And Hazards
The compound is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, and Acute Tox. 4 Oral . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell (P301 + P312) .
properties
IUPAC Name |
4-acetamido-5-chloro-2-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO4/c1-5(13)12-8-4-9(16-2)6(10(14)15)3-7(8)11/h3-4H,1-2H3,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXCIWMHHSVOKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450973 | |
Record name | 4-Acetamido-5-chloro-2-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30450973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetamido-5-chloro-2-methoxybenzoic acid | |
CAS RN |
24201-13-6 | |
Record name | 4-Acetamido-5-chloro-2-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30450973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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